1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two fluorine atoms on the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-(2,5-difluorophenyl)-2,2-difluoroethanone.
Reduction: Formation of 1-(2,5-difluorophenyl)-2,2-difluoroethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-difluorophenyl)-2,2-difluoroethan-1-ol
- 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-ol
- 1-(2,3-difluorophenyl)-2,2-difluoroethan-1-ol
Uniqueness
1-(2,5-difluorophenyl)-2,2-difluoroethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can also enhance the compound’s lipophilicity and electron-withdrawing properties, making it distinct from other similar compounds.
Properties
CAS No. |
389-38-8 |
---|---|
Molecular Formula |
C8H6F4O |
Molecular Weight |
194.1 |
Purity |
95 |
Origin of Product |
United States |
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